molecular formula C18H11F2N3O4 B6581766 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1297607-32-9

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B6581766
CAS No.: 1297607-32-9
M. Wt: 371.3 g/mol
InChI Key: ZOHQIEMKQDHITD-UHFFFAOYSA-N
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Description

This compound (CAS: 1297607-32-9) features a 1,2-oxazole core substituted at the 5-position with a 2,4-difluorophenyl group. A methyl ester group at the 3-position of the oxazole links to a 1H-pyrazole-5-carboxylate moiety, which is further substituted with a furan-2-yl group at the 3-position . Its molecular formula is C₁₈H₁₁F₂N₃O₄ (MW: 371.3 g/mol). Key structural attributes include:

  • Heterocyclic diversity: Combines oxazole, pyrazole, and furan rings.
  • Electron-withdrawing groups: Two fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability.
  • Ester functionality: The methyl ester may influence solubility and hydrolytic stability.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O4/c19-10-3-4-12(13(20)6-10)17-7-11(23-27-17)9-26-18(24)15-8-14(21-22-15)16-2-1-5-25-16/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHQIEMKQDHITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C18H14F2N2O4
  • Molecular Weight: 364.31 g/mol
  • CAS Number: 1210697-80-5

The biological activity of this compound is primarily attributed to its structural components that facilitate interactions with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation: The compound may influence the expression of genes associated with inflammation and tumor progression.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antitumor Activity

Research has demonstrated significant antitumor effects against various cancer cell lines, including:

Cell LineIC50 (μM)Remarks
A549 (lung cancer)6.75 ± 0.19High activity
HCC827 (lung cancer)6.26 ± 0.33Moderate activity
MRC-5 (normal lung fibroblasts)>10Lower selectivity

In a comparative study involving standard chemotherapeutic agents such as Doxorubicin and Vandetanib, the compound exhibited promising antitumor efficacy while also showing moderate cytotoxicity against normal cells, indicating a need for further optimization to enhance selectivity towards cancer cells .

Case Studies

  • In Vitro Assays:
    • A study tested the compound against various lung cancer cell lines (A549 and HCC827) and reported an IC50 value of approximately 6.75 μM for A549 cells, suggesting potent antitumor activity .
    • The study also noted that while the compound was effective against cancer cells, it exhibited lower selectivity towards normal lung fibroblasts (MRC-5), indicating potential side effects that necessitate further investigation.
  • Mechanistic Insights:
    • Western blot analysis revealed that treatment with the compound increased levels of p53 and activated caspase-3 in MCF-7 cells, leading to apoptosis . This suggests that the compound may induce programmed cell death through p53-mediated pathways.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. SAR studies suggest that modifications to the oxazole and pyrazole rings can significantly influence the compound's potency and selectivity:

ModificationEffect on Activity
Fluorine substitution on phenyl ringIncreases lipophilicity and enzyme binding affinity
Variations in furan substituentsAlters receptor binding profiles

These findings highlight the importance of chemical modifications in optimizing the therapeutic potential of this class of compounds.

Comparison with Similar Compounds

Compound 1: 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

  • Core structure : 1,2,4-oxadiazole vs. 1,2-oxazole in the target compound.
  • Substituents :
    • 4-Trifluoromethylphenyl (electron-withdrawing) vs. 2,4-difluorophenyl.
    • Cyclopropyl group on pyrazole vs. furan-2-yl on pyrazole.
  • Implications: The trifluoromethyl group increases lipophilicity (logP) compared to difluorophenyl.

Compound 2: 4-(4-Aryl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Core structure : Thiazole and dihydro-pyrazole vs. oxazole-pyrazole in the target.
  • Triazole moiety introduces additional hydrogen-bonding sites.
  • Implications :
    • The dihydro-pyrazole may confer conformational rigidity, contrasting with the planar pyrazole in the target .

Compound 3: Oxathiapiprolin (CAS: 1003318-67-9)

  • Core structure : Dihydroisoxazole-thiazole vs. oxazole-pyrazole.
  • Substituents :
    • 2,6-Difluorophenyl on isoxazole vs. 2,4-difluorophenyl on oxazole.
    • Trifluoromethylpyrazole and piperidine groups enhance agrochemical activity.
  • Implications :
    • The thiazole-piperidine system in oxathiapiprolin likely contributes to fungicidal action, whereas the target’s furan may prioritize different interactions .

Compound 4: 5-(Furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-3-carboxamide

  • Core structure : Similar oxazole-pyrazole system but linked via a carboxamide and thiophene.
  • Substituents :
    • Thiophene and methylpyrazole introduce sulfur-based interactions.
    • Carboxamide enhances hydrolytic stability vs. the target’s ester.
  • Implications :
    • The ethyl-thiophene linker may improve membrane permeability compared to the target’s methyl ester .

Comparative Analysis of Key Properties

Property Target Compound Compound 1 (Oxadiazole) Compound 3 (Oxathiapiprolin)
Molecular Weight 371.3 g/mol ~330–350 g/mol (estimated) 539.52 g/mol
logP ~3.5 (estimated) ~4.0–4.5 (CF₃ group) 4.59
Hydrogen Bond Acceptors 6 (oxazole, pyrazole, ester) 7 (oxadiazole, pyrazole) 8 (isoxazole, thiazole)
Bioactivity Undocumented Potential kinase inhibition Fungicidal (PI3K inhibition)

Preparation Methods

Formation of the Isoxazole Core

The isoxazole ring is synthesized via a cyclization reaction between a nitrile oxide and an alkyne. The nitrile oxide precursor is generated in situ from hydroxylamine and a chlorinating agent (e.g., N-chlorosuccinimide) under basic conditions. For this compound, the nitrile oxide derived from 2,4-difluorobenzaldehyde oxime reacts with propargyl alcohol to yield 5-(2,4-difluorophenyl)isoxazol-3-ylmethanol.

Key Reaction Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–5°C (nitrile oxide generation), followed by room-temperature cyclization

  • Yield: 68–72%

Synthesis of the Pyrazole-Furan Moiety

The pyrazole-furan segment is constructed through a multi-component reaction (MCR) involving pyruvic acid, furan-2-carbaldehyde, and a hydrazine derivative. This method, adapted from pyrazolo furanone syntheses, proceeds via imine formation and cyclization:

  • Condensation : Furfural reacts with pyruvic acid to form an α,β-unsaturated ketone intermediate.

  • Cyclization : Hydrazine hydrate introduces the pyrazole ring, with acetic acid catalyzing the reaction.

Optimized Parameters :

  • Catalyst: Acetic acid (10% v/v)

  • Reaction Time: 4–6 hours at reflux

  • Yield: 65–70%

Esterification to Assemble the Final Compound

The isoxazole methanol intermediate is esterified with the pyrazole-furan carboxylic acid using a Steglich esterification protocol:

  • Activation : The carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Coupling : The activated acid reacts with the isoxazole methanol at room temperature.

Critical Considerations :

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

  • Yield: 60–65%

Stepwise Procedure and Optimization

Step 1: Synthesis of 5-(2,4-Difluorophenyl)isoxazol-3-ylmethanol

  • Oxime Formation : 2,4-Difluorobenzaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux for 2 hours.

  • Nitrile Oxide Generation : The oxime is treated with N-chlorosuccinimide (1.1 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C.

  • Cyclization : Propargyl alcohol (1.0 equiv) is added, and the mixture is stirred at 25°C for 12 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography.

Step 2: Preparation of 3-(Furan-2-yl)-1H-pyrazole-5-carboxylic Acid

  • MCR Setup : Furfural (1.0 equiv), pyruvic acid (1.0 equiv), and hydrazine hydrate (1.2 equiv) are refluxed in acetic acid (10 mL) for 5 hours.

  • Isolation : The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol.

Step 3: Final Esterification

  • Acid Activation : 3-(Furan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 equiv) is dissolved in DMF with DCC (1.2 equiv) and DMAP (0.1 equiv) for 30 minutes.

  • Coupling : 5-(2,4-Difluorophenyl)isoxazol-3-ylmethanol (1.0 equiv) is added, and the reaction is stirred for 24 hours.

  • Purification : The crude product is chromatographed (ethyl acetate/hexane, 1:3) to isolate the ester.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Interpretation
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H, furan-H), 6.72–6.68 (m, 2H, difluorophenyl-H)Confirms pyrazole, furan, and aromatic proton environments.
¹³C NMR (100 MHz, CDCl₃)δ 165.4 (C=O), 160.1 (C-F), 152.3 (isoxazole-C)Validates ester carbonyl and heterocyclic carbons.
IR (KBr)1745 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N)Consistent with ester and isoxazole functionalities.

Purity and Yield Optimization

  • Chromatography : Gradient elution (hexane → ethyl acetate) improves purity to >98%.

  • Catalyst Screening : DMAP outperforms HOBt in esterification, reducing side-product formation.

Comparative Analysis of Methodologies

Alternative Routes

Method Advantages Limitations
Classical Cyclization High regioselectivity for isoxazoleRequires strict temperature control.
Multi-Component Reaction Single-pot synthesis of pyrazole-furanModerate yields due to competing pathways.
Steglich Esterification Mild conditions, functional group toleranceCostly reagents (DCC, DMAP).

Industrial Scalability Challenges

  • Continuous Flow Reactors : Potential for scaling nitrile oxide cyclization but require specialized equipment.

  • Catalyst Recovery : Homogeneous catalysts (e.g., DMAP) complicate recycling, increasing costs .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Oxazole Formation: Cyclization of 2,4-difluorophenyl precursors with hydroxylamine derivatives under acidic conditions to form the oxazole ring.
  • Pyrazole Carboxylate Coupling: Esterification of the pyrazole core with furan-2-yl substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in solvents like dimethylformamide (DMF) or ethanol.
  • Final Esterification: Coupling the oxazole and pyrazole intermediates using carbodiimide-based reagents (e.g., DCC) in anhydrous dichloromethane.
    Critical parameters include temperature control (60–80°C for coupling), inert atmosphere (N₂/Ar), and catalyst selection (e.g., Pd(PPh₃)₄) .

What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve 3D structure using SHELX software for refinement. This is critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding with fluorophenyl groups) .
  • Spectroscopy:
    • NMR: ¹⁹F NMR to track fluorophenyl groups; ¹H/¹³C NMR for furan and pyrazole ring protons.
    • IR: Identify ester (C=O, ~1700 cm⁻¹) and oxazole (C=N, ~1650 cm⁻¹) functionalities.
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula and fragmentation patterns .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:
SAR studies should systematically modify substituents and assess bioactivity:

  • Substituent Variations:

    PositionFunctional Group ModificationBiological ImpactReference
    Oxazole C-5Replace 2,4-difluorophenyl with phenyl or chlorophenylAlters target binding affinity (e.g., antimicrobial activity)
    Pyrazole C-3Substitute furan-2-yl with thiophene or methyl groupsModulates metabolic stability and solubility
  • Assays: Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity) to quantify activity changes. Cross-reference with pharmacokinetic data (e.g., logP, plasma protein binding) from analogs like razaxaban derivatives .

How should researchers address contradictory data in biological assays for this compound?

Methodological Answer:
Contradictions often arise from:

  • Sample Degradation: Organic compounds in aqueous matrices (e.g., cell media) may degrade over time. Stabilize samples with continuous cooling and use fresh preparations .
  • Assay Variability: Standardize protocols (e.g., fixed incubation times, control for temperature/humidity). Replicate experiments across independent labs.
  • Structural Isomerism: Confirm purity via HPLC and rule out tautomeric forms (e.g., pyrazole ring prototropy) using variable-temperature NMR .

What computational strategies are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use crystallographic data (from SHELX-refined structures) to model binding poses in target proteins (e.g., kinases). Focus on fluorophenyl hydrophobic interactions and hydrogen bonding with the pyrazole carboxylate .
  • QSAR Models: Train models using bioactivity data from analogs (e.g., razaxaban derivatives) to predict ADMET properties. Prioritize descriptors like polar surface area (PSA) and rotatable bonds .

How do structural analogs of this compound inform its mechanism of action?

Methodological Answer:
Compare with analogs such as:

  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate: Difluoromethyl groups enhance antifungal activity via increased membrane permeability .
  • (5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate: Lacks fluorophenyl groups, showing reduced target affinity but improved solubility .
    Mechanistic insights are derived from competitive binding assays and crystallographic overlap analysis with target proteins .

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